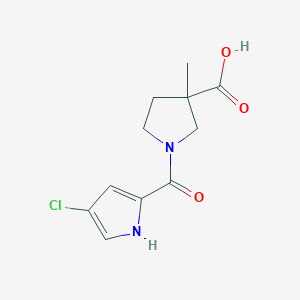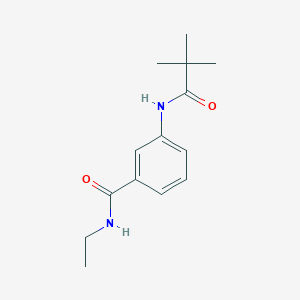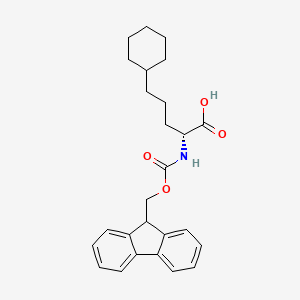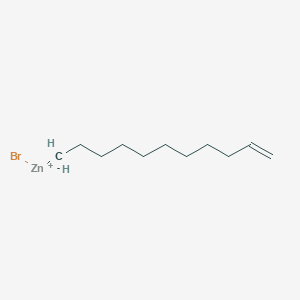
1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea typically involves the reaction of cyclopropyl isocyanate with 2,5-dichlorophenylamine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-3-(2,4-dichlorophenyl)-1-(2-hydroxyethyl)urea
- 1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-methoxyethyl)urea
- 1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-aminoethyl)urea
Uniqueness
1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its cyclopropyl and dichlorophenyl moieties may contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14Cl2N2O2 |
|---|---|
Molecular Weight |
289.15 g/mol |
IUPAC Name |
1-cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-8-1-4-10(14)11(7-8)15-12(18)16(5-6-17)9-2-3-9/h1,4,7,9,17H,2-3,5-6H2,(H,15,18) |
InChI Key |
KZFRSQJJKDENGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CCO)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14895219.png)
![4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)

![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B14895252.png)
![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)






